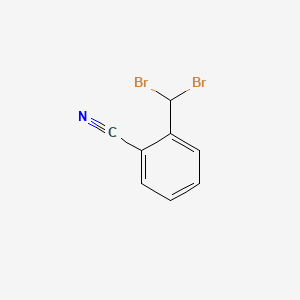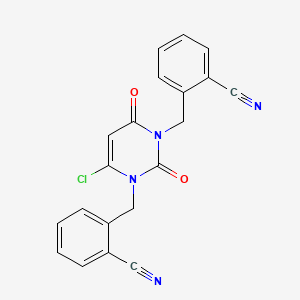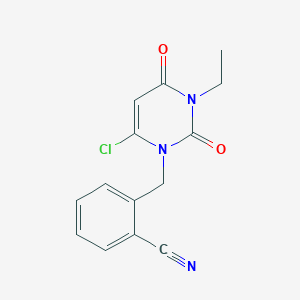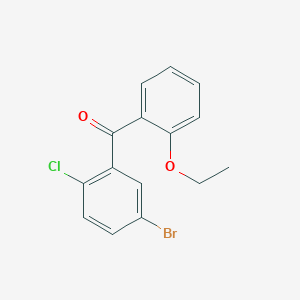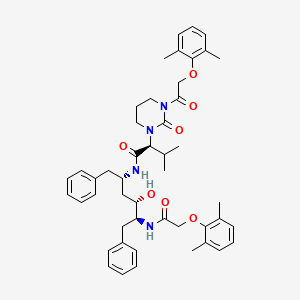
(S)-N-((2S,4S,5S)-5-(2-(2,6-二甲基苯氧基)乙酰氨基)-4-羟基-1,6-二苯基己烷-2-基)-2-(3-(2-(2,6-二甲基苯氧基)乙酰)-2-氧代四氢嘧啶-1(2H)-基(-3-甲基丁酰胺
描述
Lopinavir Impurity R is an impurity of Lopinavir, a selective HIV protease inhibitor.
科学研究应用
结构分析与杂质表征
使用 MS 和梯度 COSY 技术对(S)-N-((2S,4S,5S)-5-(2-(2,6-二甲基苯氧基)乙酰氨基)-4-羟基-1,6-二苯基己烷-2-基)-2-(3-(2-(2,6-二甲基苯氧基)乙酰)-2-氧代四氢嘧啶-1(2H)-基(-3-甲基丁酰胺(特别是洛匹那韦杂质)的结构表征进行了研究。该研究完成了杂质的完整 1H 和 13C NMR 分配,并使用 GCOSY 区分了两个区域异构体。这种详细的结构分析对于了解化合物的性质和纯度至关重要 (Devi 等,2007)。
计算药物设计
在 COVID-19 大流行的背景下,高通量计算筛选将该化合物确定为针对 SARS-CoV2 NSP15 蛋白的潜在候选药物药效团模型的一部分。这种方法集成了计算筛选和动态模拟,以识别有希望的候选药物,证明了该化合物在抗病毒药物发现中的相关性 (Batool 等,2020)。
合成与生物活性评价
研究还集中在与该化合物相关的 novel 磺酰胺衍生物的合成和生物活性评价。对这些衍生物进行了抗菌、抗真菌和抗氧化活性筛选,突出了该化合物在开发新治疗剂中的潜力 (Subramanyam 等,2017)。
抗肿瘤活性
已对该化合物的衍生物进行合成并对其抗肿瘤活性进行评估,证明了该化合物在癌症治疗中的潜在应用。这包括研究 R 型构对选择性抗肿瘤活性的贡献 (Jing,2011)。
新抗血管生成剂中的代谢
使用 LC-MS 和 LC-MS/MS 分析等技术对大鼠中相关化合物的代谢进行了研究。这些研究对于了解此类化合物在抗血管生成治疗中的药代动力学和潜在治疗应用至关重要 (Kim 等,2005)。
作用机制
Target of Action
Lopinavir N-acyl, also known as Lopinavir, primarily targets the HIV-1 protease , an enzyme critical for the HIV viral lifecycle . This protease is responsible for cleaving the gag-pol polyprotein, resulting in the production of immature, non-infectious viral particles .
Mode of Action
Lopinavir acts as a protease inhibitor . It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved . This prevents the activity of the HIV-1 protease, thereby inhibiting the maturation of viral particles and halting the replication of the virus .
Biochemical Pathways
Lopinavir interferes with the HIV-1 protease enzyme , which is essential for the viral replication cycle . By inhibiting this enzyme, Lopinavir prevents the cleavage of the gag-pol polyprotein, leading to the production of immature, non-infectious viral particles . This disruption of the viral replication cycle effectively reduces the viral load and slows the progression of the disease .
Pharmacokinetics
Lopinavir is metabolized via the hepatic enzymes CYP3A4 and CYP3A5 . When co-administered with ritonavir, a potent inhibitor of the enzymes responsible for lopinavir metabolism, the plasma levels of lopinavir are significantly increased . This combination improves the antiviral activity and allows for once or twice daily dosing .
Result of Action
The inhibition of the HIV-1 protease by Lopinavir results in the production of immature, non-infectious viral particles . This leads to a reduction in the viral load and slows the progression of the disease . .
Action Environment
The efficacy and stability of Lopinavir can be influenced by various environmental factors. For instance, the presence of other medications can affect its action due to potential drug-drug interactions . Additionally, patient-related factors such as age, body weight, and the presence of liver disease can also impact the pharmacokinetics and overall effectiveness of Lopinavir .
生化分析
Biochemical Properties
Lopinavir N-acyl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is metabolized via the hepatic enzymes CYP3A4 and CYP3A5 . The low dose of ritonavir added to other protease inhibitors takes advantage of potent inhibition of cytochrome (CYP) P450 3A4, thereby significantly increasing the plasma concentration of coadministered Lopinavir N-acyl .
Cellular Effects
Lopinavir N-acyl has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to induce S-phase arrest in cells, indicating cellular stress, cytotoxicity, and DNA damage within the cell .
Molecular Mechanism
The molecular mechanism of action of Lopinavir N-acyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Lopinavir N-acyl, like other protease inhibitors, contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved, thus preventing the activity of the HIV-1 protease .
Temporal Effects in Laboratory Settings
The effects of Lopinavir N-acyl change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of Lopinavir N-acyl vary with different dosages in animal models . Studies have shown that the lopinavir/ritonavir-treated animals had better outcomes than the untreated animals, with improved clinical scores and lower mean viral loads .
Metabolic Pathways
Lopinavir N-acyl is involved in several metabolic pathways, interacting with various enzymes or cofactors . It is metabolized via the hepatic enzymes CYP3A4 and CYP3A5 .
Transport and Distribution
Lopinavir N-acyl is transported and distributed within cells and tissues . The compound is highly bound to plasma proteins (98–99%) . Its distribution within the body is influenced by various factors, including its interaction with transporters or binding proteins .
Subcellular Localization
The subcellular localization of Lopinavir N-acyl and its effects on activity or function are crucial aspects of its biochemical properties . The compound’s localization within the cell can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-[3-[2-(2,6-dimethylphenoxy)acetyl]-2-oxo-1,3-diazinan-1-yl]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H58N4O7/c1-31(2)43(51-25-15-24-50(47(51)56)42(54)30-58-45-34(5)18-14-19-35(45)6)46(55)48-38(26-36-20-9-7-10-21-36)28-40(52)39(27-37-22-11-8-12-23-37)49-41(53)29-57-44-32(3)16-13-17-33(44)4/h7-14,16-23,31,38-40,43,52H,15,24-30H2,1-6H3,(H,48,55)(H,49,53)/t38-,39-,40-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWCOWBJLYNDGZ-PUTFYWIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCN(C4=O)C(=O)COC5=C(C=CC=C5C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCN(C4=O)C(=O)COC5=C(C=CC=C5C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H58N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943250-66-6 | |
| Record name | Lopinavir impurity, lopinavir N-acyl- [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943250666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-N-((1S,3S,4S)-1-BENZYL-4-((2-(2,6-DIMETHYLPHENOXY)ACETYL)AMINO)-3-HYDROXY-5-PHENYLPENTYL)-2-(3-(2-(2,6-DIMETHYLPHENOXY)ACETYL)-2-OXOTETRAHYDROPYRIMIDIN-1(2H)-YL)-3-METHYLBUTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91JKZ2D33X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




